Cefalexin monohydrate, also known as cephalexin, is a first-generation cephalosporin antibiotic primarily used to treat bacterial infections. It is effective against a range of gram-positive and some gram-negative bacteria by inhibiting cell wall synthesis. The compound is often formulated in various solvents, including acetonitrile, where it can be prepared at concentrations such as 100 micrograms per milliliter. This formulation is significant for analytical and research applications.
Cefalexin was first synthesized in 1967 and received approval for medical use in 1971. It belongs to the class of beta-lactam antibiotics, specifically the cephalosporins, which are characterized by their beta-lactam ring structure. The chemical formula for cefalexin monohydrate is with a molecular weight of approximately 365.4 g/mol .
Cefalexin monohydrate can be synthesized using both chemical and enzymatic methods. The chemical synthesis typically involves the reaction of 7-aminocephalosporanic acid (7-ADCA) with L-phenylglycine derivatives in a solvent such as dichloromethane. This process often includes protective group strategies and acylation reactions facilitated by various catalysts .
The enzymatic synthesis utilizes penicillin acylase to catalyze the acylation of 7-ADCA with L-phenylglycine derivatives. This method has been shown to improve yield and purity while reducing by-products compared to traditional chemical methods . The enzymatic approach allows for more controlled reactions under milder conditions, which can enhance the efficiency of cefalexin production.
Cefalexin monohydrate features a complex bicyclic structure that includes a beta-lactam ring, essential for its antibacterial activity. The molecular structure can be represented as follows:
The structural formula highlights the presence of functional groups critical for its mechanism of action against bacteria .
Cefalexin monohydrate undergoes various chemical reactions that contribute to its antibacterial properties. The primary reaction mechanism involves the inhibition of bacterial cell wall synthesis. Cefalexin mimics the structure of D-alanyl-D-alanine, allowing it to bind irreversibly to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity.
This binding disrupts the peptidoglycan layer's formation, leading to cell lysis and death in susceptible bacteria . Additionally, cefalexin can undergo hydrolysis in the presence of beta-lactamase enzymes produced by resistant bacterial strains, which can deactivate its antibacterial activity .
Cefalexin functions as a bactericidal agent primarily through its interaction with penicillin-binding proteins involved in synthesizing the bacterial cell wall. By binding to these proteins, cefalexin inhibits transpeptidation—the process that cross-links peptidoglycan layers—resulting in weakened cell walls and eventual bacterial lysis.
The drug exhibits high efficacy against gram-positive cocci such as Staphylococcus and Streptococcus species while showing moderate activity against some gram-negative bacilli . Its bioavailability and pharmacokinetic properties allow it to be effectively absorbed when administered orally, making it suitable for treating various infections.
Cefalexin monohydrate possesses several notable physical and chemical properties:
These properties influence cefalexin's behavior in biological systems and its effectiveness as an antibiotic .
Cefalexin monohydrate is widely used in clinical settings for treating various bacterial infections, including:
It is particularly valuable due to its oral bioavailability, allowing for convenient administration compared to intravenous alternatives . In addition to therapeutic uses, cefalexin is also utilized in laboratory settings for research on antibiotic resistance and pharmacodynamics.
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3